molecular formula C16H16N2O B12636274 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 922138-97-4

1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one

Cat. No.: B12636274
CAS No.: 922138-97-4
M. Wt: 252.31 g/mol
InChI Key: IILQPKWADQVBON-UHFFFAOYSA-N
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Description

1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one is a hydrazone-Schiff base hybrid compound characterized by a naphthalen-2(1H)-one core conjugated with a hex-1-yn-1-yl hydrazinylidene substituent. This structural motif places it within a broader class of naphthalenone derivatives known for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and chemosensory activities . The hex-1-yn-1-yl group introduces steric and electronic effects that modulate reactivity, solubility, and intermolecular interactions, distinguishing it from simpler analogs .

Properties

CAS No.

922138-97-4

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-(hex-1-ynyldiazenyl)naphthalen-2-ol

InChI

InChI=1S/C16H16N2O/c1-2-3-4-7-12-17-18-16-14-9-6-5-8-13(14)10-11-15(16)19/h5-6,8-11,19H,2-4H2,1H3

InChI Key

IILQPKWADQVBON-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CN=NC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of naphthalen-2-one with a hydrazine derivative. One common method includes the diazotization of 2-amino-4-chlorophenol followed by a coupling reaction with naphthol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazinylidene group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one, highlighting differences in substituents, spectral properties, and bioactivity:

Compound Name Substituents Key Properties References
Target Compound
1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one
Hex-1-yn-1-yl hydrazinylidene Expected enhanced lipophilicity due to alkyne chain; potential for metal coordination.
(Z)-1-(((2-((E)-(2-Hydroxybenzylidene)amino)phenyl)amino)methylene)naphthalen-2(1H)-one (H2L1) 2-hydroxybenzylidene IR: 1611 cm⁻¹ (C=N); UV-Vis: λmax 365 nm; Fe(III) complex shows cytotoxicity (IC₅₀ = 18 µM against HeLa cells).
(Z)-1-(((2-((E)-(5-Chloro-2-hydroxybenzylidene)amino)phenyl)amino)methylene)naphthalen-2(1H)-one (H2L3) 5-chloro-2-hydroxybenzylidene IR: 1618 cm⁻¹ (C=N); UV-Vis: λmax 370 nm; Higher cytotoxicity (IC₅₀ = 12 µM) due to electron-withdrawing Cl.
1-[(E)-2-(2-Fluorophenyl)diazan-1-ylidene]naphthalen-2(1H)-one (FPDN) 2-fluorophenyl diazan-1-ylidene Antioxidant activity: IC₅₀ = 45 µM (DPPH), 32 µM (ABTS); planar structure enhances radical scavenging.
1-[(4-Hydroxyanilino)methylidene]naphthalen-2(1H)-one 4-hydroxyanilino Short C=O bond (1.281–1.295 Å) due to quinoidal resonance; Mn(III) complex exhibits antimicrobial activity.
(Z)-1-(((2-((E)-(2-Hydroxy-5-methoxybenzylidene)amino)phenyl)amino)methylene)naphthalen-2(1H)-one (H2L6) 2-hydroxy-5-methoxybenzylidene UV-Vis: λmax 372 nm; methoxy group enhances π-conjugation and fluorescence.
1-[(E)-2-(5-Chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one 5-chloro-2-hydroxyphenyl hydrazinylidene Crystal structure: s-trans conformation; Hirshfeld surface analysis shows dominant H···Cl (15.7%) interactions.

Key Observations:

Electronic Effects : Electron-withdrawing groups (e.g., Cl in H2L3) enhance cytotoxicity and redshift UV-Vis absorption , while electron-donating groups (e.g., methoxy in H2L6) improve fluorescence .

Bioactivity: Antimicrobial and anticancer activities correlate with substituent polarity and metal-coordination ability. For example, Mn(III) and Fe(III) complexes of hydroxy-substituted analogs show enhanced bioactivity compared to non-metallated ligands .

Structural Conformation : The hex-1-yn-1-yl group in the target compound likely induces steric hindrance, reducing crystal packing efficiency compared to planar analogs like FPDN .

Antioxidant Capacity : Azo derivatives (e.g., FPDN) exhibit superior radical scavenging due to delocalized π-systems and redox-active diazenyl groups .

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